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molecular formula C14H11NO B8682390 Acridine, 2-methoxy- CAS No. 3295-60-1

Acridine, 2-methoxy-

Cat. No. B8682390
M. Wt: 209.24 g/mol
InChI Key: NOIQZLIGXCQSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05151518

Procedure details

The title compound can be prepared from N-phenyl-5-methoxy isatin of example 10 and 10% KOH by heating 2 hours on a steam bath. The solution is filtered, then acidified to pH 1 with conc. sulfuric acid. The product is collected by filtration.
Name
N-phenyl-5-methoxy isatin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:17]3[C:12](=[CH:13][C:14]([O:18][CH3:19])=[CH:15][CH:16]=3)[C:10](=O)C2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>>[CH3:19][O:18][C:14]1[CH:15]=[CH:16][C:17]2[C:12](=[CH:10][C:2]3[C:1]([N:7]=2)=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:13]=1 |f:1.2|

Inputs

Step One
Name
N-phenyl-5-methoxy isatin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=O)C(=O)C2=CC(=CC=C12)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=CC3=CC=CC=C3N=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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